molecular formula C11H11N3O2 B2557724 Ethyl 4-aminocinnoline-3-carboxylate CAS No. 206002-69-9

Ethyl 4-aminocinnoline-3-carboxylate

Cat. No.: B2557724
CAS No.: 206002-69-9
M. Wt: 217.228
InChI Key: BSIMVLXKNFOEQR-UHFFFAOYSA-N
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Description

Ethyl 4-aminocinnoline-3-carboxylate is an organic compound with the molecular formula C11H11N3O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-aminocinnoline-3-carboxylate typically involves the reaction of 4-aminocinnoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminocinnoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cinnoline derivatives, which can have different functional groups attached to the cinnoline ring .

Scientific Research Applications

Ethyl 4-aminocinnoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 4-aminocinnoline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-aminocinnoline-3-carboxamide
  • Ethyl 1H-indole-3-carboxylate
  • Ethyl coumarin-3-carboxylate

Uniqueness

Ethyl 4-aminocinnoline-3-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its cinnoline core differentiates it from other similar compounds, providing distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-aminocinnoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-9(12)7-5-3-4-6-8(7)13-14-10/h3-6H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIMVLXKNFOEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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